Dabigatran Impurity 8

Description

Properties

IUPAC Name |

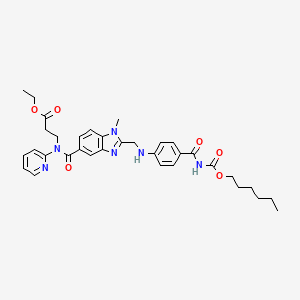

ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKPGDBVPFJTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408238-40-3 | |

| Record name | Dabigatran impurity 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dabigatran Impurity 8 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structures, properties, and analytical methodologies related to substances identified as Dabigatran Impurity 8. It has come to light that this designation may refer to two distinct chemical entities, each with a unique Chemical Abstracts Service (CAS) number. This guide will address both compounds, offering detailed information for researchers, scientists, and professionals in drug development.

This compound: Two Distinct Entities

The term "this compound" has been associated with two separate chemical compounds, which are detailed below. It is crucial for researchers to verify the specific impurity they are working with by referencing the CAS number.

-

This compound (as Impurity A) : A process-related impurity and potential degradant of Dabigatran Etexilate.

-

This compound (as Impurity 14) : A key intermediate in the synthesis of Dabigatran.

This compound (as Impurity A)

This compound, also known as Dabigatran Impurity A or Desiminomethyl Carbonyl Dabigatran Etexilate, is a significant impurity found in Dabigatran Etexilate drug substance.

Chemical Structure and Properties

Below is a summary of the chemical and physical properties of this compound (as Impurity A).

| Property | Value |

| CAS Number | 1408238-40-3 |

| IUPAC Name | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester |

| Molecular Formula | C₃₄H₄₀N₆O₆ |

| Molecular Weight | 628.72 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | >182°C (decomposes)[1] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and organic solvents.[1][2] |

| Storage | Refrigerator (2-8°C)[1] |

Experimental Protocols

A detailed synthesis protocol for this impurity has been described in the scientific literature. The following is a summary of the experimental procedure:

To a solution of N-[[2-[[[4-[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester methane sulfonate (50.0 g, 0.069 mol) in water (500.0 ml), the reaction mixture is stirred for 48 hours at a temperature of 60-65°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Several HPLC methods have been developed for the analysis of Dabigatran and its impurities. A general stability-indicating RP-HPLC method can be employed for the determination of this compound (as Impurity A).

-

Column: Inertsil ODS-4 (250mm x 4.6mm, 5µ)

-

Mobile Phase A: Phosphate buffer (pH 3.0)

-

Mobile Phase B: Acetonitrile

-

Detection: UV at 220nm

-

Flow Rate: 1.0 ml/min

-

Injection Volume: 10 µl

Spectral Data

The following spectral data has been reported for this compound (as Impurity A):

-

Infrared (IR) Spectroscopy (cm⁻¹): 3404 (-NH stretching), 2978 (-C-H stretching in aromatic), 1738 (-C=O stretching in ester), 1736 (-C=O stretching).

-

Mass Spectrometry (MS): m/z 600.5 (M⁺).

-

¹H-NMR (CDCl₃, δ ppm): 8.9 (s, 2H), 8.38 (d, 1H), 7.79 (d, 2H), 7.54 (t, 1H), 7.473 (s, 1H), 7.39 (d, 1H), 7.17-7.09 (m, 2H), 6.978 (t, 1H), 6.88 (d, 1H), 6.75 (d, 2H), 4.59 (d, 2H), 4.22 (t, 2H), 3.96 (t, 2H), 3.767 (s, 3H), 3.521 (s, 3H), 2.69 (t, 2H), 1.59-1.55 (m, 2H), 1.28 (s, 6H), 0.86 (t, 3H).

-

¹³C-NMR (CDCl₃, δ ppm): 171.55, 170.41, 166.47, 164.29, 156.03, 153.76, 151.61, 148.73, 140.86, 137.93, 137.29, 129.34, 129.22, 122.85, 122.14, 121.14, 121.30, 121.09, 119.55, 111.43, 109.51, 64.15, 51.44, 44.42, 39.95, 32.83, 31.06, 29.95, 28.58, 25.28, 22.10, 13.94.

This compound (as Impurity 14)

This compound, also referred to as Dabigatran Impurity 14, is a crucial intermediate in the synthetic pathway of Dabigatran.

Chemical Structure and Properties

The chemical and physical properties of this compound (as Impurity 14) are summarized in the table below.

| Property | Value |

| CAS Number | 429659-01-8[3][4] |

| IUPAC Name | ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate[3][4] |

| Molecular Formula | C₁₈H₂₀N₄O₅[3] |

| Molecular Weight | 372.38 g/mol [3] |

| Appearance | Not specified, likely a solid. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3] |

| Storage | 4°C.[5] |

Experimental Protocols

The analysis of this impurity can be performed using a reverse-phase HPLC method similar to the one described for other Dabigatran impurities. The method parameters would need to be optimized for the specific separation of this compound.

Spectral Data

Detailed spectral data (NMR, MS, IR) for this compound (as Impurity 14) is not widely published. However, analytical services from commercial suppliers can provide this information upon request.

Relationship between Dabigatran and its Impurities

The following diagram illustrates the logical relationship between Dabigatran and the two impurities discussed in this guide. This compound (as Impurity 14) is a synthetic precursor, while this compound (as Impurity A) is a process-related impurity and potential degradation product.

Conclusion

This technical guide has delineated the distinct identities of two compounds referred to as this compound. For both impurities, this document provides key chemical and physical data. For this compound (as Impurity A), comprehensive experimental and spectral data are included. For this compound (as Impurity 14), its role as a key synthetic intermediate is highlighted. It is imperative for researchers and drug development professionals to utilize the specific CAS number to ensure the accurate identification and control of these impurities in the manufacturing and formulation of Dabigatran Etexilate.

References

- 1. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes | Semantic Scholar [semanticscholar.org]

- 3. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemscene.com [chemscene.com]

Formation Mechanism of Dabigatran Impurity 8 in Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate, an oral direct thrombin inhibitor, is a critical anticoagulant for the prevention of stroke and systemic embolism. The synthesis of this complex molecule is a multi-step process where the control of impurities is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). One such process-related impurity is Dabigatran Impurity 8. This technical guide provides a detailed exploration of the formation mechanism of this compound, offering insights for researchers, scientists, and drug development professionals to understand and control its presence during drug synthesis.

Chemical Structure and Identification

This compound is identified with the CAS number 1408238-40-3. Its chemical name is N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester. This impurity is structurally very similar to Dabigatran etexilate, with the key difference being the presence of an additional carbonyl group attached to the amidine nitrogen.

Core Formation Mechanism

The formation of this compound is intrinsically linked to the final acylation step in the synthesis of Dabigatran etexilate. The key precursor to Dabigatran is the amidine intermediate, ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride. In the final step, this amidine intermediate is reacted with n-hexyl chloroformate to yield Dabigatran etexilate.

This compound is proposed to be formed through a side reaction during this acylation step. The amidine group of the intermediate possesses two nucleophilic nitrogen atoms. While the desired reaction is the acylation of one of these nitrogens to form the carbamimidate moiety of Dabigatran, a di-acylation can occur, leading to the formation of Impurity 8.

The likely acylating agent for the second acylation is an impurity present in the n-hexyl chloroformate starting material or a reactive intermediate formed under the reaction conditions. One plausible reactive species is phosgene or a phosgene equivalent, which can be present as an impurity in chloroformates.

Proposed Signaling Pathway for the Formation of this compound

Caption: Proposed reaction pathways for the formation of Dabigatran Etexilate and this compound.

Quantitative Data

While specific quantitative data for the formation of this compound is not extensively published, related impurities formed during the acylation step are typically observed at levels ranging from 0.05% to 0.15% in the crude product, as determined by High-Performance Liquid Chromatography (HPLC). The level of Impurity 8 is expected to be within this range and is highly dependent on the purity of the n-hexyl chloroformate and the precise reaction conditions.

| Parameter | Typical Range | Analytical Method |

| This compound Level (Crude) | 0.05 - 0.15% | HPLC |

| This compound Level (Purified) | < 0.10% | HPLC |

Experimental Protocols

The following is a generalized experimental protocol for the final acylation step in Dabigatran synthesis, where Impurity 8 may be formed. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of Dabigatran Etexilate from the Amidine Intermediate

-

Reaction Setup: The Dabigatran amidine intermediate hydrochloride salt is dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., acetone, tetrahydrofuran) and water.

-

Base Addition: A base, such as potassium carbonate or triethylamine, is added to the reaction mixture to neutralize the hydrochloride salt and deprotonate the amidine group, making it nucleophilic.

-

Acylation: n-Hexyl chloroformate is added to the reaction mixture, usually dropwise, while maintaining a controlled temperature (e.g., 0-10 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, the product is isolated by extraction and purified through recrystallization or chromatography to remove unreacted starting materials and impurities, including Impurity 8.

Experimental Workflow for Synthesis and Analysis

Caption: A typical experimental workflow for the synthesis and analysis of Dabigatran Etexilate.

Control Strategies

Minimizing the formation of this compound relies on several key strategies:

-

High-Purity Raw Materials: Utilizing highly pure n-hexyl chloroformate with minimal levels of phosgene or other reactive carbonyl-containing impurities is crucial.

-

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can disfavor the di-acylation side reaction.

-

Effective Purification: Robust purification methods, including recrystallization and chromatography, are essential to remove any formed Impurity 8 from the final API to meet regulatory requirements.

Conclusion

The formation of this compound is a critical consideration in the synthesis of Dabigatran etexilate. Understanding its formation mechanism, which likely involves a di-acylation side reaction of the amidine intermediate, is key to developing effective control strategies. By employing high-purity starting materials, optimizing reaction conditions, and implementing rigorous purification processes, pharmaceutical manufacturers can ensure the quality and safety of this vital anticoagulant medication. This guide provides a foundational understanding for professionals in the field to address and mitigate the presence of this process-related impurity.

Spectroscopic and Chromatographic Analysis of Dabigatran Impurity 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic and chromatographic data for Dabigatran Impurity 8, a known process-related impurity of the anticoagulant medication Dabigatran. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and control of this impurity.

Chemical Identity

This compound is chemically identified as ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . Key identification details are summarized in the table below.

| Parameter | Value |

| CAS Number | 429659-01-8[1][2][3][4][5] |

| Molecular Formula | C₁₈H₂₀N₄O₅[2][4] |

| Molecular Weight | 372.38 g/mol [2][4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and quantification of this compound. The following sections present available mass spectrometry data. While comprehensive public data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is limited, typical experimental protocols are provided as a reference for laboratory analysis.

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound

| Analysis Type | Parameter | Observed Value (m/z) |

| ESI-MS/MS | Major Product Ions | 452, 434, 332 |

Note: The ESI-MS/MS data indicates the characteristic fragmentation pattern of this compound under electrospray ionization tandem mass spectrometry conditions.

Experimental Protocols

The following protocols outline standard methodologies for the spectroscopic and chromatographic analysis of Dabigatran and its impurities. These can be adapted for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and validated LC-MS method is crucial for the separation and quantification of this compound in the drug substance and formulated products.

Protocol 1: LC-MS/MS for Impurity Profiling

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Column : A reversed-phase C18 column (e.g., Shimadzu Shim-pack XR-ODS II, 100 x 3.0 mm, 2.2 µm particle size) is suitable for separation[6].

-

Mobile Phase : A gradient elution using a two-component mobile phase is typically employed[6]:

-

Flow Rate : A flow rate of 0.3 mL/min is a common starting point[6].

-

Column Temperature : The column oven is typically maintained at 30°C[6].

-

Injection Volume : 10 µL.

-

Mass Spectrometry Conditions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. While specific NMR data for this compound is not publicly available, the following represents a general protocol for acquiring such data.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.

-

Sample Preparation : Dissolve an accurately weighed sample of the impurity in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared spectrometer.

-

Sample Preparation :

-

Solid State : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for impurity analysis and the role of this compound as a synthetic intermediate.

References

- 1. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. chemscene.com [chemscene.com]

- 3. 429659-01-8|Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate|BLD Pharm [bldpharm.com]

- 4. ETHYL N-[4-(METHYLAMINO)-3-NITROBENZOYL]-N-PYRIDIN-2-YL-SS-ALANINATE | 429659-01-8 [chemicalbook.com]

- 5. This compound | 1408238-40-3 [chemicalbook.com]

- 6. actascientific.com [actascientific.com]

Physicochemical Characterization of Dabigatran Impurity 8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characterization of Dabigatran Impurity 8, a critical step in the quality control and regulatory compliance of Dabigatran etexilate, a widely prescribed oral anticoagulant. This document outlines the known properties of this impurity and provides detailed experimental protocols for its analysis, drawing from established methods for Dabigatran and its related substances.

Introduction to Dabigatran and Its Impurities

Dabigatran etexilate is a prodrug that is rapidly converted to dabigatran, a potent, direct thrombin inhibitor. As with any pharmaceutical compound, the manufacturing process and storage can lead to the formation of impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, rigorous characterization and control of impurities like this compound are mandated by regulatory agencies worldwide.

This compound is identified by the CAS number 1408238-40-3.[] Its systematic IUPAC name is N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester.[2] Understanding its physicochemical properties is fundamental for developing robust analytical methods for its detection and quantification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is crucial for the selection of appropriate analytical techniques and for understanding the impurity's behavior.

| Property | Value | Reference |

| Chemical Name | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | [2] |

| CAS Number | 1408238-40-3 | [] |

| Molecular Formula | C₃₄H₄₀N₆O₆ | |

| Molecular Weight | 628.72 g/mol | |

| Melting Point | >182°C (decomposition) | [2] |

| Appearance | Not explicitly stated, but related compounds are typically powders. | |

| Solubility | While specific solubility data for Impurity 8 is not readily available, Dabigatran etexilate mesylate is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] It is sparingly soluble in water.[4] This suggests that similar organic solvents would be suitable for dissolving this compound for analytical purposes. | [3][4] |

Experimental Protocols for Characterization

The following sections detail the experimental methodologies for the comprehensive characterization of this compound. Where specific data for Impurity 8 is not available, protocols for the analysis of Dabigatran and other related impurities are provided as a foundational approach.

Chromatographic Analysis (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the cornerstone for the separation and quantification of pharmaceutical impurities.

3.1.1. Proposed HPLC Method

A stability-indicating HPLC method is essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances. Based on methods developed for Dabigatran and its impurities, a reverse-phase HPLC method is recommended.

| Parameter | Recommended Condition |

| Column | Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B should be optimized to achieve separation. |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Diluent | A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point. |

3.1.2. LC-MS/MS Method for Trace Analysis

For sensitive and selective quantification, particularly at trace levels, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is indispensable.

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analyzer | Triple Quadrupole (TQ) for Multiple Reaction Monitoring (MRM) |

| MRM Transitions | The precursor ion would be the [M+H]⁺ of this compound (m/z 629.7). Product ions would need to be determined by infusing a standard of the impurity and performing a product ion scan. |

| Source Temperature | 450°C |

| Ion Source Voltage | 5000 V |

| Curtain Gas | 15 psi |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. While specific ¹H and ¹³C NMR data for this compound are not publicly available, the expected chemical shifts can be predicted based on its structure and comparison with the known spectra of Dabigatran.[5][6][7][8]

-

¹H NMR: Protons on the aromatic rings, the ethyl and hexyl chains, and the methyl group on the benzimidazole ring would exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl and hexyl groups.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the impurity. The expected accurate mass for the protonated molecule [M+H]⁺ of this compound (C₃₄H₄₁N₆O₆⁺) would be a key identifier.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of a substance. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point, which is reported to be above 182°C with decomposition.[2] The analysis of different crystalline forms of Dabigatran etexilate has been performed using DSC, providing a methodological basis.[9][10][11]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the characterization and control of this compound.

Caption: Workflow for the characterization and control of this compound.

Caption: Flowchart for the development of an analytical method for this compound.

Conclusion

The thorough physicochemical characterization of this compound is a critical component of ensuring the quality, safety, and efficacy of Dabigatran etexilate. This guide provides a framework for this characterization, summarizing known properties and outlining detailed experimental protocols based on established analytical methodologies for related compounds. The logical workflows presented offer a clear path for the systematic investigation and routine control of this impurity, supporting drug development professionals in meeting stringent regulatory requirements. Further research to generate specific spectral and thermal data for a qualified reference standard of this compound is highly recommended.

References

- 2. This compound | 1408238-40-3 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dabigatran(211914-51-1) 1H NMR [m.chemicalbook.com]

- 9. KR102147600B1 - The polymorph of a novel dabigatran etexilate hemi-salt and the manufacturing method thereof - Google Patents [patents.google.com]

- 10. WO2012027543A1 - Solid state forms of dabigatran etexilate, dabigatran etexilate mesylate and processes for preparation thereof - Google Patents [patents.google.com]

- 11. CN104892574A - Dabigatran etexilate mesylate crystal forms, preparation methods and uses thereof - Google Patents [patents.google.com]

The Critical Role of Dabigatran Impurity 8 in Pharmaceutical Stability Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate, a prodrug of the direct thrombin inhibitor Dabigatran, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism. The stability of the drug product is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Among the known process-related and degradation impurities, Dabigatran Impurity 8 has been identified as a key marker in stability studies. This technical guide provides an in-depth analysis of the role of this compound, detailing its formation, its impact on drug stability, and the analytical methodologies for its monitoring. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Dabigatran etexilate.

The Significance of Impurity Profiling in Drug Stability

Impurity profiling is a cornerstone of pharmaceutical development and quality control, mandated by regulatory authorities such as the International Council for Harmonisation (ICH).[1] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug product.[1][] Stability studies are designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are essential for determining shelf life and recommended storage conditions.

This compound: A Key Stability Indicator

This compound is a known impurity of Dabigatran etexilate. Its presence and concentration are closely monitored during stability studies to ensure the quality and safety of the final drug product.

Chemical Identity of this compound:

| Parameter | Information |

| Chemical Name | Ethyl 3-[(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate |

| CAS Number | 1408238-40-3 |

| Molecular Formula | C34H40N6O6 |

| Molecular Weight | 628.72 g/mol |

Formation and Degradation Pathways

Dabigatran etexilate is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress.[3][4][5] These degradation pathways can lead to the formation of several impurities, including this compound. Understanding the formation mechanism of this impurity is crucial for developing effective control strategies.

Forced degradation studies, conducted under conditions more severe than accelerated stability studies, are instrumental in elucidating these pathways.[3][4] Studies have shown that Dabigatran etexilate degrades significantly under acidic, basic, and oxidative conditions.[3]

The following diagram illustrates the logical relationship between Dabigatran etexilate and the formation of its impurities under various stress conditions.

Experimental Protocols for Stability Studies

The monitoring of this compound is a critical component of stability testing for Dabigatran etexilate. The following protocols are based on established methods for impurity profiling and forced degradation studies, in accordance with ICH guidelines.[3][4]

Forced Degradation Studies

Objective: To identify potential degradation products, including Impurity 8, and to establish the intrinsic stability of the Dabigatran etexilate molecule.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Dabigatran etexilate mesylate at a concentration of 1 mg/mL in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile).[3][6]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C). Neutralize the solution before analysis.[3]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a defined duration (e.g., 2 hours). Neutralize the solution before analysis.[4]

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[3]

-

Thermal Degradation: Expose a solid sample of Dabigatran etexilate to dry heat (e.g., 80°C for 7 days). Dissolve the stressed sample in the diluent for analysis.

-

Photolytic Degradation: Expose the drug substance in a photostability chamber to UV and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method for Quantification of this compound

Objective: To separate and quantify this compound and other related substances from the parent drug, Dabigatran etexilate.

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent[7] |

| Mobile Phase A | Buffer solution (e.g., 1.88 g/L hexane-1-sulfonic acid sodium salt monohydrate with 1 mL/L triethylamine, pH adjusted to 6.5 with orthophosphoric acid)[7] |

| Mobile Phase B | Methanol or Acetonitrile[7] |

| Gradient Program | Optimized to achieve separation of all impurities |

| Flow Rate | 0.6 mL/min[7] |

| Column Temperature | 30°C[7] |

| Detection Wavelength | 230 nm[7] |

| Injection Volume | 10 µL[7] |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[3]

The following workflow outlines the key steps in a comprehensive stability study of Dabigatran etexilate, with a focus on impurity monitoring.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in clearly structured tables to facilitate comparison and trend analysis.

Table 1: Example of Stability Data for Dabigatran Etexilate

| Time Point | Storage Condition | Assay of Dabigatran Etexilate (%) | This compound (%) | Total Impurities (%) |

| Initial | 25°C/60% RH | 99.8 | < 0.05 | 0.15 |

| 3 Months | 25°C/60% RH | 99.5 | 0.08 | 0.25 |

| 6 Months | 25°C/60% RH | 99.2 | 0.12 | 0.35 |

| 6 Months | 40°C/75% RH | 98.1 | 0.25 | 0.70 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.

An increase in the level of this compound over time, particularly under accelerated stability conditions, is a direct indicator of drug substance degradation. The rate of its formation can be used to model the degradation kinetics of Dabigatran etexilate.

Conclusion

This compound serves as a critical marker in the stability assessment of Dabigatran etexilate. Its formation is indicative of degradation of the active pharmaceutical ingredient, and therefore, its diligent monitoring is paramount to ensuring the quality, safety, and efficacy of the final drug product. The implementation of robust, validated, stability-indicating analytical methods, as outlined in this guide, is essential for the accurate quantification of this and other related impurities. A thorough understanding of the degradation pathways and the role of specific impurities like this compound enables the development of more stable formulations and appropriate storage recommendations, ultimately safeguarding patient health. stable formulations and appropriate storage recommendations, ultimately safeguarding patient health.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chemrj.org [chemrj.org]

- 4. rjptonline.org [rjptonline.org]

- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. iajps.com [iajps.com]

- 7. longdom.org [longdom.org]

Unveiling Dabigatran Impurity 8: A Technical Guide to Its Identification in Forced Degradation Studies

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the identification and characterization of Dabigatran Impurity 8, a notable variant encountered during the forced degradation of Dabigatran Etexilate. This guide details the experimental protocols, summarizes key quantitative data, and visualizes the underlying chemical transformations and analytical workflows.

Dabigatran Etexilate, a direct thrombin inhibitor, is a widely prescribed anticoagulant. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount to ensuring safety and efficacy. Forced degradation studies, which subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are critical for identifying potential degradation products. One such product that has been identified is this compound.

Chemical Identity of this compound

This compound is scientifically known by its IUPAC name: N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester . Its molecular formula is C34H40N6O6 , and it has a molecular weight of 628.72 g/mol . This impurity is also referred to in some literature and by suppliers as Dabigatran Impurity A. The presence of a urea-like moiety in place of the amidine group of the parent drug is the key structural difference.

dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

dabigatran [label=<

Dabigatran Etexilate IUPAC NameEthyl 3-((2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carbonyl)(pyridin-2-yl)amino)propanoate Molecular FormulaC34H41N7O5 Molecular Weight627.73 g/mol

];

impurity8 [label=<

This compound IUPAC NameN-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester Molecular FormulaC34H40N6O6 Molecular Weight628.72 g/mol

]; } Caption: Chemical Identity of Dabigatran and Impurity 8.

Formation of this compound in Forced Degradation

This compound is primarily observed as a product of hydrolytic degradation, particularly under basic conditions. The formation pathway involves the hydrolysis of the amidine functional group on the Dabigatran Etexilate molecule, which is converted to a urea moiety.

Experimental Protocols for Forced Degradation Studies

The generation and identification of this compound necessitate specific and controlled experimental conditions. The following protocols are representative of those used in forced degradation studies of Dabigatran Etexilate.

Table 1: Experimental Protocols for Forced Degradation of Dabigatran Etexilate

| Stress Condition | Reagents and Conditions | Procedure |

| Acidic Hydrolysis | 0.1 N Hydrochloric Acid (HCl) | A solution of Dabigatran Etexilate (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at 80°C for a specified period (e.g., 2 hours). The solution is then neutralized with a suitable base (e.g., 0.1 N NaOH), diluted with an appropriate solvent, and analyzed. |

| Basic Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | A solution of Dabigatran Etexilate (e.g., 1 mg/mL) is prepared in 0.1 N NaOH and kept at room temperature for a specified duration (e.g., 30 minutes). The solution is then neutralized with a suitable acid (e.g., 0.1 N HCl), diluted, and subjected to analysis. |

| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) | A solution of Dabigatran Etexilate (e.g., 1 mg/mL) is treated with 3% H₂O₂ at room temperature for a defined time (e.g., 24 hours). The resulting solution is then diluted and analyzed. |

| Thermal Degradation | Hot Air Oven at 105°C | Solid Dabigatran Etexilate is exposed to a temperature of 105°C in a hot air oven for a specified period (e.g., 24 hours). The stressed sample is then dissolved in a suitable solvent, diluted, and analyzed. |

| Photolytic Degradation | UV light (e.g., 254 nm) and visible light | A solution of Dabigatran Etexilate is exposed to UV and visible light in a photostability chamber for a defined duration. A control sample is kept in the dark. Both samples are then analyzed. |

Quantitative Analysis of Dabigatran Degradation

Forced degradation studies aim to achieve a relevant level of degradation, typically in the range of 5-20%, to allow for the reliable detection and characterization of impurities. The extent of degradation of Dabigatran Etexilate under various stress conditions has been reported, with the formation of multiple degradation products. While specific quantitative data for the formation of Impurity 8 is not always individually reported in all studies, the overall degradation provides context for its potential presence.

Table 2: Summary of Dabigatran Etexilate Degradation under Forced Stress Conditions

| Stress Condition | Duration | Temperature | % Degradation of Dabigatran Etexilate |

| 0.1 N HCl | 2 hours | 80°C | ~10-15% |

| 0.1 N NaOH | 30 minutes | Room Temp | ~20-30% |

| 3% H₂O₂ | 24 hours | Room Temp | ~15-25% |

| Thermal | 24 hours | 105°C | ~5-10% |

| Photolytic | 48 hours | Ambient | ~5-15% |

Note: The percentage of degradation can vary depending on the specific experimental conditions.

Analytical Identification and Characterization

The identification and structural elucidation of this compound rely on modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial to separate Dabigatran Etexilate from its degradation products, including Impurity 8. Reversed-phase columns, such as C18, are commonly employed with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile. Detection is typically performed using a UV detector at a wavelength where both the parent drug and the impurity exhibit significant absorbance.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is indispensable for the definitive identification of degradation products. By coupling HPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the eluting compounds. For this compound, a protonated molecule [M+H]⁺ at approximately m/z 629.3 would be expected. Further fragmentation in tandem mass spectrometry (MS/MS) provides structural information that can be used to confirm the identity of the impurity by comparing the fragmentation pattern with the proposed structure.

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Dabigatran Impurity 8

AN-HPLC-DEI-08

Abstract

This application note describes a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dabigatran Impurity 8 in bulk drug substances. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The chromatographic separation was achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile as the mobile phase. The method demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed that the method is stability-indicating, with no interference from degradation products.[4][5]

Introduction

Dabigatran etexilate is a direct thrombin inhibitor and an important anticoagulant medication.[6][7] The presence of impurities in active pharmaceutical ingredients (APIs) can affect the quality, safety, and efficacy of the final drug product.[6][8] Therefore, it is crucial to have a reliable analytical method to detect and quantify any impurities. This application note details a validated HPLC method for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm (or equivalent).[9]

-

Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Diluent: Water and Acetonitrile in a 70:30 (v/v) ratio.[9]

-

Detection Wavelength: 225 nm.[7]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Table 1: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 70 | 30 |

| 15 | 40 | 60 |

| 25 | 40 | 60 |

| 28 | 70 | 30 |

| 35 | 70 | 30 |

2. Standard and Sample Preparation

-

Standard Stock Solution (Dabigatran): Accurately weigh and dissolve 25 mg of Dabigatran Etexilate Mesylate working standard in 50 mL of diluent to obtain a concentration of 500 µg/mL.[9]

-

Impurity Stock Solution (Impurity 8): Accurately weigh and dissolve 10 mg of this compound in 100 mL of diluent to get a concentration of 100 µg/mL.

-

Spiked Sample Solution: Transfer 1 mL of the Dabigatran standard stock solution to a 10 mL volumetric flask. Add an appropriate volume of the Impurity 8 stock solution to achieve the desired impurity concentration (e.g., 0.15%) and make up the volume with diluent.

3. Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[4][5] A stock solution of Dabigatran was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 1 hour.[4]

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 1 hour.[4]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[4]

-

Thermal Degradation: 100°C for 48 hours.[4]

-

Photolytic Degradation: Exposure to UV light (200 W.hr/m²) and fluorescent light (1.2 M LUX hours).

Results and Discussion

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][11]

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Dabigatran) | ≤ 2.0 | 1.1 |

| Theoretical Plates (Dabigatran) | ≥ 2000 | 22909[6] |

| Resolution (Dabigatran & Impurity 8) | ≥ 2.0 | > 2.0 |

| % RSD for 6 replicate injections | ≤ 2.0% | < 1.0% |

Table 3: Linearity of this compound

| Concentration Range | Correlation Coefficient (r²) |

| LOQ - 150% of specification limit | > 0.999 |

Table 4: Accuracy (Recovery) of this compound

| Spiked Level | % Recovery (Mean ± SD) |

| 50% | 99.5 ± 0.8 |

| 100% | 100.2 ± 0.5 |

| 150% | 99.8 ± 0.7 |

Table 5: Precision of this compound

| Precision Type | % RSD |

| Repeatability (n=6) | < 1.0% |

| Intermediate Precision (n=6) | < 1.5% |

Table 6: LOD and LOQ of this compound

| Parameter | Concentration (µg/mL) |

| LOD | 0.002[6] |

| LOQ | 0.006[6] |

Forced Degradation Results

Dabigatran was found to be susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions.[4] The developed method was able to successfully separate the main Dabigatran peak from all degradation products, including Impurity 8, demonstrating its stability-indicating nature.

A specific, accurate, precise, and stability-indicating RP-HPLC method for the determination of this compound has been developed and validated. The method is suitable for routine quality control analysis of Dabigatran Etexilate bulk drug substance.

Visualizations

Caption: Logical workflow for HPLC method development and validation.

Caption: Experimental workflow for this compound analysis.

References

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. chemrj.org [chemrj.org]

- 5. iajpr.com [iajpr.com]

- 6. rjptonline.org [rjptonline.org]

- 7. actascientific.com [actascientific.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. scirp.org [scirp.org]

- 10. ijbpr.net [ijbpr.net]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Dabigatran Impurity 8 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dabigatran etexilate is an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism. During its synthesis and storage, various impurities can be formed, which require careful monitoring to ensure the safety and efficacy of the drug product. Dabigatran Impurity 8 is one such potential impurity. This application note describes a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma. The method is validated according to the principles derived from regulatory guidelines to support pharmacokinetic and toxicokinetic studies.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Dabigatran-d4 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Dabigatran-d4, 100 ng/mL in 50:50 methanol:water).

-

Vortex for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase A (0.1% formic acid in water).

-

Vortex for 30 seconds and inject into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Column Temperature: 40°C

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %A %B 0.00 95 5 0.50 95 5 2.00 10 90 2.50 10 90 2.60 95 5 | 3.50 | 95 | 5 |

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 629.4 355.2 45 28 | Dabigatran-d4 (IS) | 476.2 | 293.1 | 30 | 22 |

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, accuracy, selectivity, and stability in accordance with bioanalytical method validation guidelines.[1][2][3][4][5]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Calibration Range | 0.1 - 100 ng/mL |

| Regression Equation | y = 0.045x + 0.002 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 10.5 | ≤ 12.3 | 92.5 - 108.4 | 94.1 - 106.8 |

| LQC | 0.3 | ≤ 8.2 | ≤ 9.5 | 95.8 - 104.2 | 96.3 - 103.5 |

| MQC | 10.0 | ≤ 6.5 | ≤ 7.8 | 98.1 - 102.7 | 97.5 - 101.9 |

| HQC | 80.0 | ≤ 5.9 | ≤ 6.4 | 99.2 - 101.5 | 98.8 - 101.2 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 88.5 | 95.2 |

| HQC | 80.0 | 91.2 | 96.8 |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note details a robust and validated UPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction technique is simple and efficient, providing good recovery and minimal matrix effects.[6] The chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. The method meets the acceptance criteria for bioanalytical method validation as per regulatory guidelines, making it suitable for use in regulated environments for drug development and clinical research.

References

Application Note: High-Throughput LC-MS/MS Method for the Analysis of Dabigatran and Its Impurities in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dabigatran etexilate is a direct thrombin inhibitor and an important oral anticoagulant used to prevent thrombotic events.[1][2] As a prodrug, it is rapidly converted to its active form, dabigatran.[1] During the synthesis and storage of dabigatran etexilate, various process-related and degradation impurities can arise, which may affect the drug's efficacy and safety.[3] Therefore, a robust and sensitive analytical method is crucial for the identification and quantification of dabigatran and its impurities in active pharmaceutical ingredients (API) and finished dosage forms.

This application note presents a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of dabigatran and its key impurities. The method is designed to be rapid, selective, and sensitive, making it suitable for routine quality control and stability studies.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS method for the analysis of Dabigatran and its impurities.

Table 1: Linearity and Sensitivity Data

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |

| Dabigatran Etexilate | 200 - 1000[1][4] | > 0.9998[4] | 0.002[4] | 0.006[4] |

| Impurity A | 2 - 10[1] | > 0.999 | N/A | N/A |

| Impurity B | 2 - 10[1] | > 0.999 | N/A | N/A |

| Impurity C | 2 - 10[1] | > 0.999 | N/A | N/A |

| N-Nitroso Dabigatran | 0.01 - 1 (ng/mL) | 0.9993 | 0.006 (pg/mL) | 0.010 (pg/mL) |

Table 2: Accuracy and Precision Data

| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |

| Dabigatran Etexilate | Low QC | 93.8 - 108.8[5] | < 11.3[5] |

| Mid QC | 93.8 - 108.8[5] | < 11.3[5] | |

| High QC | 93.8 - 108.8[5] | < 11.3[5] |

Experimental Protocols

Sample Preparation

a. Standard Solution Preparation:

-

Dabigatran Etexilate Stock Solution (2 mg/mL): Accurately weigh 200 mg of Dabigatran etexilate standard and dissolve it in a diluent (Water:Acetonitrile, 50:50 v/v) to a final volume of 100 mL.[1]

-

Impurity Stock Solutions (0.2 mg/mL): Accurately weigh 20 mg of each impurity standard (A, B, and C) and dissolve in the diluent to a final volume of 100 mL.[1]

-

Working Standard Solution (1 mg/mL Dabigatran, 0.01 mg/mL Impurities): Prepare by appropriate dilution of the stock solutions with the diluent.[1]

b. Sample Preparation from Capsules:

-

Weigh and finely powder the contents of 20 capsules (containing 150 mg of Dabigatran etexilate each).

-

Accurately weigh a portion of the powder equivalent to 10 mg of Dabigatran etexilate.

-

Transfer the powder to a 10 mL volumetric flask and add the diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 10 mL with the diluent to obtain a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography Method

-

Instrument: UPLC System coupled to a tandem mass spectrometer.[5][6][7]

-

Column: Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm) or equivalent.[5]

-

Mobile Phase A: 0.1% Formic acid in Water.[5]

-

Mobile Phase B: 0.1% Formic acid in Methanol.[5]

-

Gradient Program: A linear gradient is typically employed. A starting composition of 95% A and 5% B can be held for 1 minute, followed by a linear ramp to 95% B over 5 minutes. The column is then re-equilibrated to the initial conditions.

-

Column Temperature: 30°C.[1]

-

Injection Volume: 10 µL.[4]

Mass Spectrometry Method

Table 3: MRM Transitions for Dabigatran and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran Etexilate | 629.4 | 290.1 |

| Dabigatran | 472.3 | 289.1 |

| Dabigatran Acylglucuronide | 648.3 | 289.1 |

Note: The specific MRM transitions for other impurities should be optimized by infusing the individual standard solutions.

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of Dabigatran.

Relationship between Dabigatran and Key Impurities

Caption: Dabigatran and its related impurities.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on Dabigatran etexilate.[4] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][9][10]

-

Acid Hydrolysis: 0.1 N HCl at room temperature for 12 hours.[4]

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 2 hours.[4]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 105°C for 7 days.[4]

-

Photolytic Degradation: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[4]

The developed LC-MS method should be able to separate Dabigatran from all the degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability.[4]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and rapid approach for the quantitative analysis of Dabigatran and its impurities. The detailed protocol and performance data presented in this application note can be readily implemented in a quality control laboratory for routine analysis and stability monitoring of Dabigatran etexilate in pharmaceutical products. The method's ability to separate the active ingredient from its process-related and degradation impurities makes it a valuable tool for ensuring the quality and safety of this important anticoagulant drug.

References

- 1. actascientific.com [actascientific.com]

- 2. ijrti.org [ijrti.org]

- 3. tandfonline.com [tandfonline.com]

- 4. rjptonline.org [rjptonline.org]

- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]

- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Use of Dabigatran Impurity 8 as a Reference Standard in Quality Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dabigatran Impurity 8 as a reference standard in the quality control of Dabigatran Etexilate active pharmaceutical ingredient (API) and finished drug products. The protocols outlined below are based on established analytical methodologies and are intended to ensure the accurate identification and quantification of this impurity, thereby guaranteeing the safety and efficacy of the final pharmaceutical product.

Introduction to this compound

Dabigatran Etexilate is a direct thrombin inhibitor used as an anticoagulant. During its synthesis and storage, various impurities can be generated. Regulatory authorities mandate the identification and control of these impurities to ensure the quality of the drug product.[][2] this compound is a known process-related impurity or degradation product of Dabigatran Etexilate. The use of a well-characterized reference standard of this compound is crucial for its accurate quantification in routine quality control testing.[3]

It is important to note that the designation "this compound" can be associated with different chemical entities. Two common compounds referred to as this compound are:

-

CAS 429659-01-8: ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

-

CAS 1408238-40-3: N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanineEthylEster (also known as Dabigatran Impurity A)

This document provides a general framework for using an impurity reference standard. Users should verify the specific identity of their this compound reference standard and adapt the methods accordingly.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of Dabigatran Etexilate and its impurities by High-Performance Liquid Chromatography (HPLC). These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC Method Parameters for Dabigatran Impurity Analysis

| Parameter | Typical Value |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase A | 10 mM Ammonium formate buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) / %B: 0/30, 10/55, 15/60, 15.1/30, 20/30[4] |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 30°C[4] |

| Detection Wavelength | 225 nm or 254 nm[6][7] |

| Injection Volume | 10 µL |

Table 2: System Suitability Test (SST) Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (for Dabigatran peak) | Not more than 2.0[2] |

| Theoretical Plates (for Dabigatran peak) | Not less than 3000[2] |

| Resolution (between Dabigatran and adjacent peaks) | Not less than 2.0[2][4] |

| % RSD of peak areas from replicate injections of standard | Not more than 5.0%[2] |

Table 3: Validation Parameters for Impurity Quantification

| Parameter | Typical Range/Value |

| Linearity Range | 10-30 µg/mL for Dabigatran Etexilate[6] |

| Limit of Detection (LOD) | 1.09 ng/mL for Dabigatran Etexilate[6] |

| Limit of Quantification (LOQ) | 3.32 ng/mL for Dabigatran Etexilate[6] |

| Accuracy (% Recovery) | 90-110%[6] |

Experimental Protocols

The following protocols provide a step-by-step guide for the use of this compound as a reference standard in the quality control of Dabigatran Etexilate.

Preparation of Solutions

3.1.1. Diluent Preparation

-

Prepare a mixture of water and acetonitrile in a ratio of 70:30 (v/v).[4]

3.1.2. Standard Stock Solution of this compound

-

Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of diluent and sonicate to dissolve.

-

Make up to the mark with the diluent and mix well.

3.1.3. Working Standard Solution of this compound

-

Pipette an appropriate volume of the Standard Stock Solution into a volumetric flask.

-

Dilute with the diluent to achieve a final concentration at the specification level of the impurity (e.g., 0.15% of the test sample concentration).

3.1.4. Dabigatran Etexilate Standard Solution

-

Accurately weigh about 15 mg of Dabigatran Etexilate reference standard into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of diluent and sonicate to dissolve.

-

Make up to the mark with the diluent and mix well.[2]

3.1.5. System Suitability Solution

-

Accurately weigh about 15 mg of Dabigatran Etexilate reference standard into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of diluent and sonicate to dissolve.

-

Add a known volume of the this compound Standard Stock Solution to achieve a concentration suitable for assessing resolution.

-

Make up to the mark with the diluent and mix well.

3.1.6. Test Sample Solution

-

Accurately weigh a quantity of the Dabigatran Etexilate API or powdered capsules equivalent to about 15 mg of Dabigatran Etexilate into a 10 mL volumetric flask.

-

Add approximately 7-8 mL of diluent, sonicate for 5 minutes to dissolve.[6]

-

Make up to the mark with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution and verify that the system suitability parameters (as defined in Table 2) are met.

-

Inject the Working Standard Solution of this compound in replicate (e.g., six times) to check for precision.

-

Inject the Test Sample Solution.

-

Inject the Dabigatran Etexilate Standard Solution.

Calculation

The percentage of this compound in the test sample can be calculated using the following formula:

Where:

-

Area_Impurity_Sample: Peak area of this compound in the test sample chromatogram.

-

Area_Impurity_Standard: Average peak area of this compound from the replicate injections of the Working Standard Solution.

-

Conc_Standard: Concentration of this compound in the Working Standard Solution (in mg/mL).

-

Conc_Sample: Concentration of Dabigatran Etexilate in the Test Sample Solution (in mg/mL).

-

Purity_Standard: Purity of the this compound reference standard (as a decimal).

Visualizations

Quality Control Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for using this compound as a reference standard in the quality control process.

Caption: Workflow for this compound analysis.

Logical Relationship in Impurity Profiling

This diagram illustrates the relationship between the active pharmaceutical ingredient (API), its impurities, and the analytical process for quality assurance.

Caption: Relationship in impurity profiling.

References

Application Note: Chromatographic Separation of Dabigatran and Impurity 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate is an oral anticoagulant and a direct thrombin inhibitor used for the prevention of stroke and systemic embolism. During the synthesis and storage of Dabigatran, various related substances or impurities can be formed. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. Therefore, it is crucial to have a robust analytical method to separate and quantify Dabigatran from its potential impurities. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation of Dabigatran and its related substances, with a focus on a representative impurity, herein referred to as Impurity 8. The described method is based on established and validated procedures found in the scientific literature, ensuring specificity, precision, and accuracy.

Experimental Conditions

A successful chromatographic separation of Dabigatran and its impurities has been achieved using a reverse-phase HPLC method. The following table summarizes the optimized experimental conditions and the resulting quantitative data for the separation.

| Parameter | Value |

| Chromatographic Column | Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm)[1] |

| Mobile Phase A | 80% Buffer (1.88 g/L hexane-1-sulfonic acid sodium salt monohydrate in water, with 1 mL/L triethylamine, pH adjusted to 6.5 with orthophosphoric acid) and 20% Methanol[1] |

| Mobile Phase B | 20% Buffer and 80% Methanol[1] |

| Gradient Elution | A gradient program is utilized for optimal separation.[1] |

| Flow Rate | 0.6 mL/min[1] |

| Column Temperature | 30°C[1] |

| Sample Tray Temperature | 5°C[1] |

| Detection Wavelength | 230 nm[1] |

| Injection Volume | 10 µL[1] |

| Retention Time (Dabigatran) | Approximately 26.9 min[1] |

| Relative Retention Time (Impurity J) | 0.88[1] |

| Resolution (Dabigatran and Impurity J) | > 10[1] |

Note: While this method is demonstrated with a specific set of impurities, it is applicable for the separation of a wider range of Dabigatran related substances. The retention times and resolution values may vary slightly depending on the specific HPLC system and column used.

Detailed Experimental Protocol

Reagents and Materials

-

Dabigatran Etexilate Mesylate Reference Standard

-

Dabigatran Impurity Standards (including Impurity 8 or a representative impurity)

-

Hexane-1-sulfonic acid sodium salt monohydrate (HPLC grade)

-

Triethylamine (HPLC grade)

-

Orthophosphoric acid (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

Preparation of Solutions

-

Buffer Preparation: Dissolve 1.88 g of hexane-1-sulfonic acid sodium salt monohydrate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 6.5 ± 0.05 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm filter.[1]

-

Mobile Phase A: Prepare a degassed mixture of 80% Buffer and 20% Methanol.[1]

-

Mobile Phase B: Prepare a degassed mixture of 20% Buffer and 80% Methanol.[1]

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used as a diluent.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Dabigatran Etexilate Mesylate reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

-

Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of Impurity 8 standard in the diluent to obtain a known concentration.

-

System Suitability Solution (Spiked Standard): Prepare a solution of Dabigatran containing a known concentration of Impurity 8 and other relevant impurities to verify the system's performance.

-

Sample Preparation: Accurately weigh a portion of the sample, dissolve it in the diluent to a suitable concentration, and filter through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C and the autosampler temperature to 5°C.[1]

-

Set the detection wavelength to 230 nm.[1]

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the system suitability solution to check for resolution, tailing factor, and theoretical plates. The resolution between Dabigatran and the closest eluting impurity should be greater than 2.0.

-

Inject the standard solution(s) in replicate to determine the retention time and response factor.

-

Inject the sample solution(s) to be analyzed.

-

Process the chromatograms using appropriate software to determine the peak areas and calculate the concentration of Dabigatran and Impurity 8 in the sample.

Experimental Workflow

The following diagram illustrates the overall workflow for the chromatographic separation of Dabigatran and its impurities.

Caption: Experimental workflow for HPLC analysis.

Conclusion

The provided HPLC method is demonstrated to be effective for the separation of Dabigatran from its related impurities. The detailed protocol and experimental conditions offer a solid foundation for researchers and scientists in pharmaceutical development and quality control to implement a reliable analytical method for purity testing of Dabigatran. The use of a gradient elution with a C18 column provides excellent resolution and peak shape for the analytes of interest. This application note serves as a comprehensive guide for the successful chromatographic analysis of Dabigatran and its impurities.

References

Application Notes and Protocols for Sample Preparation of Dabigatran Impurity 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the sample preparation of Dabigatran Impurity 8, a known related substance of the direct thrombin inhibitor, Dabigatran. The accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products. These guidelines are intended for researchers, scientists, and drug development professionals involved in the analysis of Dabigatran and its impurities.

This compound is chemically known as N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester.[][2] It has a molecular formula of C34H40N6O6 and a molecular weight of 628.72 g/mol .[] The selection of an appropriate sample preparation technique is crucial for achieving accurate and reliable analytical results. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).